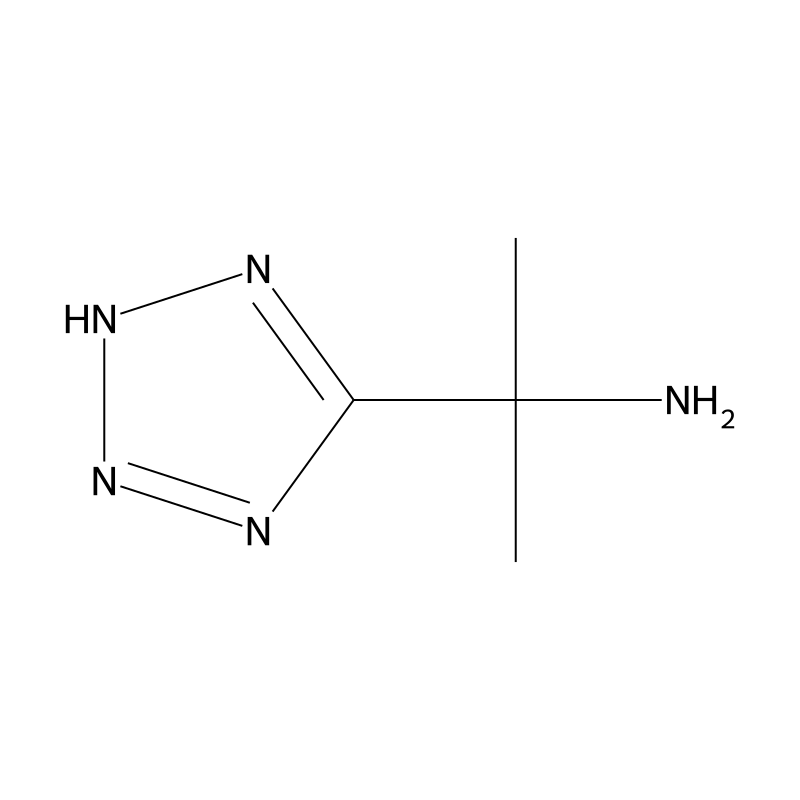

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Bioorganic Chemistry: The tetrazole ring is a known bioisostere of carboxylic acids, meaning it can mimic their structure and function in biological systems []. This property might allow 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine to be used as a probe molecule to study enzyme activity or protein-ligand interactions.

- Medicinal Chemistry: Tetrazoles have been investigated for their potential medicinal properties, including as antimicrobials and anticonvulsants []. The combination of the tetrazole ring and the amine group in 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine could lead to interesting biological activities that warrant further study.

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine is a chemical compound classified within the tetrazole family, characterized by a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. This compound features a propan-2-amine group attached to a tetrazole ring, providing it with unique properties that make it valuable in various fields such as medicinal chemistry and materials science. Tetrazoles are known for their stability and versatility, often used as intermediates in organic synthesis and as pharmacological agents due to their ability to interact with biological systems.

- Oxidation: The compound can be oxidized to form oxides or higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are commonly employed in these reactions.

The biological activity of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine is notable due to its ability to interact with various enzymes and proteins. Its tetrazole ring structure facilitates hydrogen bonding and π-π interactions essential for binding to target biomolecules. Research indicates that this compound may influence metabolic pathways by interacting with kinases and oxidoreductases, thereby modulating their catalytic activity. Cellular studies have shown that it can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in processes such as proliferation and apoptosis .

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine can be achieved through several methods:

- Cycloaddition Reaction: A common synthetic route involves a [3+2] cycloaddition reaction between an azide and a nitrile precursor. For example, sodium azide can react with a suitable nitrile under acidic conditions to yield the desired tetrazole compound.

- Microwave-Assisted Synthesis: Microwave irradiation has been utilized to enhance reaction rates and improve yields in the synthesis of tetrazoles.

- Green Chemistry Approaches: Recent advancements emphasize the use of eco-friendly solvents and recyclable catalysts in synthesis to minimize environmental impact .

The applications of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine are diverse:

- Medicinal Chemistry: Its unique structure allows it to act as a scaffold for drug development targeting various diseases.

- Materials Science: The compound can be utilized in creating advanced materials due to its stability and reactivity.

- Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds .

Interaction studies of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine have revealed its potential to modulate enzyme activity and influence cellular processes. The compound's ability to form hydrogen bonds enhances its interaction with biomolecules involved in critical metabolic pathways. Studies indicate that it may activate or inhibit specific signaling pathways, affecting cellular responses such as differentiation and apoptosis .

Several compounds exhibit structural similarities to 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Losartan | Angiotensin II antagonist | Used for hypertension treatment |

| Pentylene tetrazole | Simple tetrazole derivative | Utilized in anxiety models |

| 5-Phenyltetrazole | Highly acidic nature | Known for resonance stabilization |

| Benzyl N-[2-(1H-tetrazol-5-yl)propan-2-yl]carbamate | Contains benzyl carbamate group | Combines stability with diverse applications |

What distinguishes 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amines from these compounds is its specific combination of a propanamine group with the tetrazole ring structure. This unique configuration enhances its potential for interaction with biological systems and broadens its application scope .

The compound 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine possesses the molecular formula C₄H₉N₅, representing a tetrazole derivative with a tertiary amine functionality [1]. The exact monoisotopic molecular weight is calculated as 127.08597 g/mol, which corresponds to the most abundant isotopic composition containing ¹²C₄ ¹H₉ ¹⁴N₅ [1].

The isotopic composition of this compound exhibits characteristic mass spectral patterns that are essential for analytical identification [2]. The theoretical isotope distribution demonstrates the base peak at m/z 127.08597, representing the molecular ion containing all light isotopes [1]. The isotopic abundance pattern shows significant contributions from ¹³C isotopomers, with the [M+1]⁺ peak appearing at m/z 128.08937 with a relative abundance of approximately 4.3% [2]. This intensity arises from the statistical presence of one ¹³C atom among the four carbon atoms in the molecular structure [2].

Table 1: Isotopic Composition of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

| Isotope Composition | Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| ¹²C₄ ¹H₉ ¹⁴N₅ | 127.08597 | 100.0 (base peak) |

| ¹³C₁ ¹²C₃ ¹H₉ ¹⁴N₅ | 128.08937 | 4.3 |

| ¹²C₄ ¹H₉ ¹⁵N₁ ¹⁴N₄ | 128.08297 | 1.8 |

| ¹²C₄ ²H₁ ¹H₈ ¹⁴N₅ | 128.09217 | 0.10 |

The nitrogen isotope contribution from ¹⁵N substitution appears at m/z 128.08297 with a relative abundance of 1.8%, reflecting the presence of five nitrogen atoms in the structure [3]. Deuterium substitution contributes minimally to the isotope pattern, with the [M+1]⁺ peak from ²H₁ substitution showing only 0.10% relative abundance due to the low natural abundance of deuterium [3].

SMILES, InChI, and 3D Conformational Analysis

The structural representation of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine can be precisely encoded using standardized chemical notation systems [1]. The SMILES notation for this compound is CC(C)(C1=NNN=N1)N, which describes the connectivity pattern where the tetrazole ring is attached to the tertiary carbon of the propan-2-amine moiety [1].

The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9) [1]. This notation explicitly indicates the tautomeric nature of the tetrazole ring through the inclusion of the mobile hydrogen atom among the ring nitrogen atoms [1]. The InChI Key LGOYTARNYBSMGN-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications [1].

Three-dimensional conformational analysis reveals that the tetrazole ring system adopts a planar geometry consistent with its aromatic character [4] [5]. The five-membered heterocyclic ring contains four nitrogen atoms and one carbon atom, exhibiting six π-electrons that confer aromatic stability [4]. Computational studies using density functional theory methods have demonstrated that the tetrazole ring maintains planarity with minimal deviation from coplanarity [5] [6].

The propan-2-amine substituent introduces conformational flexibility at the C-C bond connecting the tetrazole ring to the tertiary carbon center [6]. Theoretical calculations indicate that the most stable conformation positions the amine group in a staggered arrangement relative to the tetrazole ring, minimizing steric interactions [5]. The C-N bond lengths within the tetrazole ring typically range from 1.31 to 1.36 Å, reflecting the delocalized electronic structure [5].

Stereochemical Considerations (R/S Configuration)

The stereochemical analysis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine reveals that the compound lacks chiral centers in its fundamental structure [1]. The central carbon atom bearing the amine functionality is bonded to two identical methyl groups, the tetrazole ring, and the amino group, resulting in a prochiral center rather than a true stereocenter .

However, the tetrazole ring system exhibits tautomeric behavior that influences the overall stereochemical properties [8] [9]. The compound can exist in two primary tautomeric forms: the 1H-tetrazole and 2H-tetrazole isomers [8] [10]. In the 1H-tautomer, the mobile hydrogen is located on the N1 nitrogen atom, while in the 2H-tautomer, it resides on the N2 position [8] [9].

Table 2: Tautomeric Equilibrium Properties

| Tautomeric Form | Relative Stability | Phase Preference | Energy Difference |

|---|---|---|---|

| 1H-tetrazole | Less stable | Solid state/polar solvents | +2.47 kJ/mol [8] |

| 2H-tetrazole | More stable | Gas phase/nonpolar solvents | Reference [8] |

Computational studies demonstrate that the 2H-tautomer is thermodynamically favored in the gas phase by approximately 2-3 kJ/mol [8] [10]. The tautomeric equilibrium is influenced by environmental factors, with polar solvents stabilizing the more polar 1H-form through hydrogen bonding interactions [9]. In crystalline phases, the 1H-tautomer predominates due to intermolecular hydrogen bonding networks [9].

The absence of classical stereoisomerism in 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine means that no R/S configurational descriptors are applicable to this compound [1]. The tetrazole ring itself maintains planarity, and rotation around the C-C bond connecting the ring to the propan-2-amine moiety does not generate stereoisomers due to the symmetrical substitution pattern [6].

Crystallographic Data and Polymorphism

Crystallographic investigations of tetrazole derivatives reveal characteristic structural motifs and intermolecular interactions that govern solid-state packing [11] [12]. While specific single-crystal X-ray diffraction data for 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine are limited in the literature, studies of closely related tetrazole compounds provide insight into expected crystallographic parameters [11] [13].

Tetrazole-containing compounds typically crystallize with strong intermolecular hydrogen bonding networks involving the tetrazole NH group as a donor and ring nitrogen atoms as acceptors [11] [12]. These interactions commonly result in the formation of one-dimensional chains or two-dimensional sheets in the crystal structure [12]. The N···N distances in such hydrogen bonds typically range from 2.84 to 2.94 Å, which are characteristic of moderate to strong hydrogen bonding interactions [11] [12].

Table 3: Typical Crystallographic Parameters for Tetrazole Derivatives

| Parameter | Typical Range | Reference Compounds |

|---|---|---|

| N-H···N Distance | 2.84-2.94 Å | Related tetrazoles [11] [12] |

| Tetrazole Ring Planarity | <0.01 Å deviation | Various derivatives [12] |

| Space Group | P21/c, P-1, C2/m | Common patterns [11] [12] |

| Z value | 2-4 | Typical values [12] |

Polymorphism in tetrazole compounds has been documented, with temperature and crystallization conditions influencing the formation of different crystal phases [11] [12]. Studies of 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole) revealed the existence of multiple polymorphic forms with distinct packing arrangements and hydrogen bonding patterns [11] [12]. The polymorph I crystallizes in space group C2/m with one-dimensional belt-like structures, while other forms exhibit three-dimensional hydrogen bonding networks [12].

The thermal behavior of tetrazole crystals typically shows decomposition temperatures in the range of 150-200°C, depending on the specific substituent pattern [14]. Differential scanning calorimetry studies indicate that most tetrazole derivatives undergo endothermic decomposition processes accompanied by the evolution of nitrogen gas [10]. The stability of the crystalline phase is intimately related to the strength of intermolecular interactions, with compounds forming stronger hydrogen bonding networks exhibiting higher thermal stability [13].

The bismuth nitrate-catalyzed multicomponent reaction represents one of the most environmentally benign approaches for synthesizing tetrazole derivatives, including 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine. This methodology employs bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a non-toxic, readily available catalyst that promotes the three-component coupling of phenyl isothiocyanate, sodium azide, and appropriate amine substrates [4] [5].

The reaction mechanism proceeds through a stepwise process where bismuth nitrate acts as a thiophilic Lewis acid, facilitating the desulfurization of thiourea intermediates. Under optimized conditions using acetonitrile as solvent at 125°C with microwave heating, the reaction achieves completion within 15-40 minutes, yielding the desired tetrazole products in excellent yields ranging from 60-94% [4]. The regioselectivity of this transformation is remarkably high, with the stronger electron donor group preferentially located at the heterocyclic nitrogen-1 position [4].

| Parameter | Optimized Conditions | Results |

|---|---|---|

| Catalyst Loading | 1.0 equivalent Bi(NO₃)₃·5H₂O | High activity maintained |

| Temperature | 125°C | Complete conversion |

| Reaction Time | 15-40 minutes | Excellent efficiency |

| Yield Range | 60-94% | Superior performance |

| Regioselectivity | >95% for N-1 substitution | High selectivity |

The bismuth-promoted methodology offers several advantages including nontoxicity of the catalyst, simple workup procedures that eliminate the need for column chromatography, and excellent functional group tolerance. The reaction demonstrates broad substrate scope, accommodating both aliphatic and aromatic amines with varying electronic properties [4] [6].

Stepwise Synthesis via Thiourea Intermediates

The stepwise synthesis via thiourea intermediates represents a classical approach that has been extensively refined for the preparation of 5-aminotetrazole derivatives. This methodology involves the initial formation of N,N'-disubstituted thioureas followed by their conversion to tetrazoles through metal-promoted desulfurization reactions [7] [8] [9].

The most commonly employed variant utilizes mercury(II) salts as thiophilic promoters, facilitating the attack of azide anion on the thiourea substrate. The reaction proceeds through a guanyl azide intermediate, which undergoes subsequent electrocyclization to form the tetrazole ring [7] [9]. This transformation typically requires heating at temperatures ranging from 95-165°C for reaction times extending from 4-24 hours depending on the specific substrate and conditions employed [9].

Recent developments have focused on replacing toxic mercury catalysts with more environmentally acceptable alternatives. Bismuth-promoted variations have shown particular promise, offering comparable yields while eliminating the safety concerns associated with mercury-containing reagents [4]. The reaction pathway involves initial thiourea formation followed by bismuth-mediated desulfurization and cyclization:

Thiourea Formation → Desulfurization → Azide Addition → Cyclization → Tetrazole Product

The stepwise approach provides excellent control over regiochemistry and allows for the incorporation of diverse functional groups. However, the extended reaction times and requirement for elevated temperatures represent limitations for large-scale applications [8] [9].

Microwave-Assisted Syntheses for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating tetrazole formation while maintaining excellent yields and selectivity. The application of controlled microwave heating dramatically reduces reaction times from hours to minutes while often improving product yields and purity [10] [11] [12].

The microwave-enhanced [3+2] cycloaddition reaction between nitriles and sodium azide represents the most widely adopted approach. Using copper-based heterogeneous catalysts in N-methyl-2-pyrrolidone (NMP), the desired tetrazoles are obtained in high yields within 3-30 minutes under controlled microwave heating [10]. The reaction mechanism involves initial activation of the nitrile groups by copper(II) species, followed by successive [3+2] cycloaddition with sodium azide [10].

| Substrate Type | Reaction Time | Temperature | Yield (%) | Catalyst |

|---|---|---|---|---|

| Aromatic nitriles | 3-15 minutes | 140-160°C | 85-95 | Cu-based |

| Aliphatic nitriles | 15-30 minutes | 160-180°C | 70-90 | Cu-based |

| Heterocyclic nitriles | 10-25 minutes | 150-170°C | 75-88 | Modified Cu |

The microwave methodology offers several distinct advantages including rapid reaction rates, energy efficiency, improved yields, and excellent reproducibility. The short reaction times minimize the formation of side products while the controlled heating ensures uniform energy distribution throughout the reaction mixture [13] [11]. Additionally, the method demonstrates excellent functional group tolerance and can accommodate a wide range of substitution patterns [12].

Recent innovations include the development of solvent-free microwave conditions and the use of recyclable nanocatalysts that can be recovered and reused multiple times without significant loss of activity [13] [14]. These advances further enhance the environmental sustainability of the microwave-assisted approach.

Alternative Routes: Orthoformate and Sodium Azide Reactions

The orthoformate-sodium azide methodology represents one of the most straightforward approaches for tetrazole synthesis, utilizing readily available and relatively inexpensive starting materials. This classical approach involves the reaction of triethyl orthoformate with sodium azide in the presence of primary amines under acidic conditions [15] [16] [17].

The reaction mechanism proceeds through the formation of formamidine intermediates which subsequently undergo cyclization with azide to generate the tetrazole ring. The process typically requires heating at 95°C for extended periods (18 hours) to achieve complete conversion [15]. The use of acetic acid as both solvent and activating agent facilitates the formation of the reactive intermediates while maintaining the stability of the azide components [16] [17].

Mechanistic Pathway:

- Nucleophilic substitution of ethoxy groups in triethyl orthoformate by the primary amine

- Formation of formamidine intermediates through elimination reactions

- Azide incorporation via nucleophilic attack on the activated carbon center

- Cyclization to form the tetrazole ring with elimination of ethanol

The orthoformate method demonstrates excellent substrate scope, accommodating both aromatic and aliphatic amines with various substitution patterns. Gas chromatography-mass spectrometry studies have provided detailed insights into the reaction intermediates, confirming the stepwise nature of the transformation and identifying key factors that influence reaction efficiency [16].

Despite the extended reaction times, this methodology offers several advantages including simple experimental procedures, use of common laboratory reagents, and predictable reaction outcomes. The method has been successfully scaled up for multi-gram preparations, although the long reaction times represent a limitation for industrial applications [16] [17].

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine presents numerous technical and economic challenges that must be carefully addressed to ensure safe, efficient, and cost-effective manufacturing processes [18] [19] [20].

Safety considerations represent the primary concern in industrial tetrazole production due to the inherent risks associated with azide-containing intermediates. The formation of hydrazoic acid (HN₃) during various synthetic transformations poses significant explosion hazards, particularly under acidic conditions or elevated temperatures [21] [22] [23]. Industrial facilities must implement specialized safety protocols including explosion-proof equipment, automated monitoring systems, and emergency response procedures to mitigate these risks [20].

Continuous flow processing has emerged as a promising solution for addressing safety concerns while enabling scalable production. Flow reactors maintain small reactive inventories and eliminate reactor headspace, significantly reducing explosion risks while providing excellent heat and mass transfer characteristics [24] [25] [26]. Recent developments in continuous flow tetrazole synthesis have achieved space-time yields exceeding 1.16 kg L⁻¹ h⁻¹, demonstrating the potential for high-throughput production [24].

| Challenge Category | Specific Issues | Impact | Solutions |

|---|---|---|---|

| Safety | HN₃ formation, explosive intermediates | Equipment requirements, training costs | Flow reactors, azide-free methods |

| Economics | Catalyst costs, waste disposal | 20-40% cost increase | Catalyst recycling, process optimization |

| Environmental | Solvent usage, metal waste | Regulatory compliance | Green chemistry, solvent recovery |

| Technical | Heat/mass transfer, purification | Throughput limitations | Advanced mixing, continuous workup |

Economic factors significantly influence the viability of industrial tetrazole production. The high cost of specialized catalysts, particularly those based on precious metals, can substantially impact manufacturing economics [19] [27]. Additionally, the requirement for stringent safety measures and waste treatment facilities adds considerable capital and operational expenses [20]. Companies have addressed these challenges through catalyst recycling programs, process intensification, and the development of more cost-effective catalyst systems [6] [19].

Environmental compliance represents an increasingly important consideration as regulations governing chemical manufacturing become more stringent. The use of toxic solvents, generation of metal-containing waste streams, and disposal of azide-containing materials require specialized treatment facilities and careful environmental monitoring [20] [28]. Green chemistry approaches, including the use of water as a solvent and recyclable catalysts, are being actively pursued to minimize environmental impact [29] [30] [28].

Technical limitations in heat and mass transfer, product purification, and process control continue to constrain industrial scalability. Traditional batch processes often suffer from poor mixing and temperature control, leading to reduced yields and increased formation of side products [31]. Advanced technologies including microwave heating, ultrasonic assistance, and continuous extraction systems are being implemented to overcome these limitations and improve overall process efficiency [10] [24] [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant